N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide
Description
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from indole-3-carboxaldehyde and phenylacetohydrazide. It has garnered interest due to its potential biological activities and applications in various fields of research.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12- |
InChI Key |
VDNPCDIEIGAGRI-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of indole-3-carboxaldehyde and phenylacetohydrazide.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound can also interact with metal ions, forming complexes that exhibit enhanced biological activities .
Comparison with Similar Compounds
N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can be compared with other Schiff bases derived from indole-3-carboxaldehyde:
N’-(1H-indol-3-ylmethylene)nicotinohydrazide: Similar structure but derived from nicotinic acid hydrazide, showing different biological activities.
N’-(1H-indol-3-ylmethylene)benzohydrazide: Another Schiff base with a benzohydrazide moiety, exhibiting distinct chemical reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
